molecular formula C32H32N2S2 B373793 11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide

11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide

Cat. No.: B373793
M. Wt: 508.7g/mol
InChI Key: CJJODPBCSUJPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound known for its significant pharmacological properties. It is often studied for its interactions with serotonin receptors, making it a valuable compound in neuropharmacology .

Preparation Methods

The synthesis of 1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves multiple steps. The synthetic route typically starts with the preparation of the benzhydryl and piperazine moieties, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its interaction with serotonin receptors makes it a valuable tool in neurobiological studies.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine primarily acts as a serotonin receptor antagonist. It binds to various serotonin receptor subtypes, inhibiting their activity and modulating neurotransmitter release. This interaction affects several molecular pathways, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include:

1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine stands out due to its unique combination of structural features and receptor binding properties, making it a subject of extensive research in neuropharmacology .

Properties

Molecular Formula

C32H32N2S2

Molecular Weight

508.7g/mol

IUPAC Name

1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C32H32N2S2/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-17,23,29,32H,18-22H2,1H3

InChI Key

CJJODPBCSUJPDK-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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